molecular formula C14H10BrNO2 B12617133 9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one CAS No. 919291-38-6

9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one

Cat. No.: B12617133
CAS No.: 919291-38-6
M. Wt: 304.14 g/mol
InChI Key: PXUXIFXXTBTUKX-UHFFFAOYSA-N
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Description

9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one: is a heterocyclic compound that contains a bromine atom, a hydroxymethyl group, and an isoquinoline core

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Carboxylic acids

    Reduction: Hydrogenated derivatives

    Substitution: Amino or thiol derivatives

Mechanism of Action

The mechanism of action of 9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-methyl-1H-benzo[de]isoquinoline-1,3-dione
  • 4-bromo-N-methyl-1,8-naphthalimide
  • 6-bromo-2-methyl-benz[de]isoquinoline-1,3-dione

Uniqueness

Compared to similar compounds, 9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one is unique due to the presence of the hydroxymethyl group, which can significantly alter its chemical reactivity and biological activity .

Properties

CAS No.

919291-38-6

Molecular Formula

C14H10BrNO2

Molecular Weight

304.14 g/mol

IUPAC Name

9-bromo-6-(hydroxymethyl)-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C14H10BrNO2/c15-10-1-2-11-9(7-17)5-8-3-4-16-14(18)13(8)12(11)6-10/h1-6,17H,7H2,(H,16,18)

InChI Key

PXUXIFXXTBTUKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Br)CO

Origin of Product

United States

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